1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrole-2-carbonitrile
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Description
1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrole-2-carbonitrile, or simply 3-cyano-THBP, is a novel organic compound that has been studied for its potential applications in the scientific research field. 3-cyano-THBP has been found to possess unique chemical, biochemical, and physiological properties, which make it an attractive compound for a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
Transition-Metal-Free Synthesis
A study by Nowacki and Wojciechowski (2017) presents a transition-metal-free method for synthesizing benzothieno[2,3-b]quinolines, a related structure, via a [3+3] annulation process. This method could offer insights into novel synthetic routes for related compounds (Nowacki & Wojciechowski, 2017).
Microwave-Assisted Synthesis
Wang et al. (2014) reported the microwave-assisted synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, demonstrating the utility of microwave irradiation in the efficient and rapid synthesis of complex heterocyclic compounds. This technique could potentially be adapted for the synthesis of the compound of interest (Wang et al., 2014).
Applications in Material Science
Conducting Polymers
Sotzing et al. (1996) investigated conducting polymers derived from pyrrole-based monomers, highlighting their stability and low oxidation potentials. This research could indicate potential applications of related compounds in electronic materials or devices (Sotzing et al., 1996).
Optoelectrochemical Properties
Ak and Toppare (2009) synthesized star-shaped pyrrole and thiophene functionalized monomers and explored the optoelectrochemical properties of their corresponding copolymers. Such studies suggest possible applications in optoelectronic devices for similar heterocyclic compounds (Ak & Toppare, 2009).
properties
IUPAC Name |
1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrrole-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c15-8-10-4-3-7-17(10)14-12(9-16)11-5-1-2-6-13(11)18-14/h3-4,7H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMAVSBALOLWTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C=CC=C3C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001145350 |
Source
|
Record name | 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001145350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrole-2-carbonitrile | |
CAS RN |
331760-60-2 |
Source
|
Record name | 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-1H-pyrrole-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331760-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001145350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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